Methyl(3-methyl-4-nitrophenyl)sulfane

説明

BenchChem offers high-quality Methyl(3-methyl-4-nitrophenyl)sulfane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl(3-methyl-4-nitrophenyl)sulfane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C8H9NO2S |

|---|---|

分子量 |

183.23 g/mol |

IUPAC名 |

2-methyl-4-methylsulfanyl-1-nitrobenzene |

InChI |

InChI=1S/C8H9NO2S/c1-6-5-7(12-2)3-4-8(6)9(10)11/h3-5H,1-2H3 |

InChIキー |

YDPMMCPZHHHCDC-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C=CC(=C1)SC)[N+](=O)[O-] |

製品の起源 |

United States |

Foundational & Exploratory

Chemical structure and properties of Methyl(3-methyl-4-nitrophenyl)sulfane

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of Methyl(3-methyl-4-nitrophenyl)sulfane. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical knowledge with practical insights. It details a representative synthetic protocol, predicted spectroscopic data for structural elucidation, and discusses the compound's reactivity and safety considerations. The guide is structured to offer a deep understanding of this nitroaromatic thioether, facilitating its application as a versatile chemical intermediate.

Introduction and Chemical Identity

Methyl(3-methyl-4-nitrophenyl)sulfane, also known by its IUPAC name 1-methyl-2-(methylthio)-4-nitrobenzene, is an organic compound featuring a nitro-substituted toluene scaffold functionalized with a methylthio group. The presence of the electron-withdrawing nitro group, the electron-donating methyl group, and the sulfur-linked methyl group on the aromatic ring creates a unique electronic environment that makes it a valuable intermediate in organic synthesis. Its structure lends itself to further functionalization, making it a key building block for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials.

This guide provides an in-depth analysis of its chemical and physical properties, a detailed methodology for its synthesis and characterization, and essential safety information. The causality behind its structural features and reactivity will be explored, offering a foundational understanding for its application in research and development.

Table 1: Chemical Identifiers and Basic Properties

| Parameter | Value | Source(s) |

| IUPAC Name | methyl(3-methyl-4-nitrophenyl)sulfane | [1] |

| CAS Number | 308814-40-6 | [1] |

| Molecular Formula | C₈H₉NO₂S | [1] |

| Molecular Weight | 183.23 g/mol | [1] |

| SMILES | CS(C1=CC=C(C=C1C)=O) | [1] |

| Purity (Typical) | ≥95% | [1] |

| Storage | Sealed in a dry environment at room temperature. | [2] |

Synthesis and Mechanistic Considerations

The synthesis of Methyl(3-methyl-4-nitrophenyl)sulfane is most effectively achieved via a nucleophilic aromatic substitution (SNAAr) reaction. This class of reaction is particularly well-suited for this target molecule due to the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack. The general strategy involves the displacement of a leaving group, typically a halide, from an appropriately substituted nitrotoluene by a sulfur-based nucleophile.

A plausible and efficient starting material is 4-chloro-2-nitrotoluene. The chlorine atom at the 4-position is activated by the para-nitro group, facilitating its substitution by the methylthiolate nucleophile.

Representative Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process.

Caption: Synthetic and characterization workflow for Methyl(3-methyl-4-nitrophenyl)sulfane.

Detailed Experimental Protocol (Representative)

This protocol describes a generalized procedure for the synthesis of Methyl(3-methyl-4-nitrophenyl)sulfane. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is critical as it effectively solvates the cationic counter-ion of the nucleophile while not significantly solvating the nucleophile itself, thus enhancing its reactivity.

Materials:

-

4-Chloro-2-nitrotoluene

-

Sodium thiomethoxide (sodium methanethiolate)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for eluent

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-chloro-2-nitrotoluene (1.0 equivalent). Dissolve the starting material in a minimal amount of anhydrous DMF.

-

Addition of Nucleophile: Add sodium thiomethoxide (1.1 equivalents) portion-wise to the stirred solution at room temperature. The slight excess of the nucleophile ensures the complete consumption of the starting material.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is no longer detectable.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). The organic layers are combined, washed with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure Methyl(3-methyl-4-nitrophenyl)sulfane.

Structural Elucidation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | d | 1H | Ar-H ortho to NO₂ |

| ~7.30 | dd | 1H | Ar-H ortho to SCH₃ |

| ~7.15 | d | 1H | Ar-H meta to NO₂ |

| ~2.55 | s | 3H | -SCH₃ |

| ~2.50 | s | 3H | Ar-CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | C-NO₂ |

| ~140.0 | C-SCH₃ |

| ~135.0 | C-CH₃ |

| ~132.0 | Ar-CH |

| ~125.0 | Ar-CH |

| ~123.0 | Ar-CH |

| ~21.0 | Ar-CH₃ |

| ~15.0 | -SCH₃ |

Infrared (IR) Spectroscopy

Table 4: Predicted Key IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (-CH₃) |

| ~1590, 1480 | C=C stretch | Aromatic ring |

| ~1520, 1340 | Asymmetric & Symmetric NO₂ stretch | Nitro group |

| ~700-600 | C-S stretch | Thioether |

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of the compound (183.23).

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): [C₈H₉NO₂S]⁺ at m/z ≈ 183

-

Loss of NO₂: [M - NO₂]⁺ at m/z ≈ 137

-

Loss of CH₃S: [M - CH₃S]⁺ at m/z ≈ 136

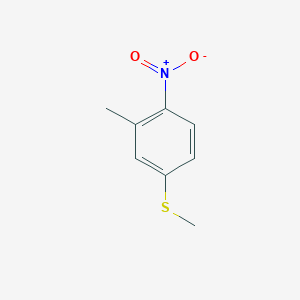

The following diagram represents the chemical structure of Methyl(3-methyl-4-nitrophenyl)sulfane.

Caption: Chemical structure of Methyl(3-methyl-4-nitrophenyl)sulfane.

Reactivity and Potential Applications

The reactivity of Methyl(3-methyl-4-nitrophenyl)sulfane is governed by its functional groups:

-

Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation opens up a vast array of subsequent chemical modifications, such as diazotization and Sandmeyer reactions, making it a precursor to a wide range of substituted anilines.

-

Thioether Group: The sulfur atom can be oxidized to a sulfoxide or a sulfone using oxidizing agents like hydrogen peroxide or m-CPBA. These oxidized derivatives have different electronic properties and can be useful in their own right.

-

Aromatic Ring: The electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic aromatic substitution. However, the amino group, formed after reduction of the nitro group, is a strong activating group and will direct subsequent electrophilic substitutions.

Due to its versatile reactivity, Methyl(3-methyl-4-nitrophenyl)sulfane is a valuable intermediate in the synthesis of:

-

Pharmaceuticals: As a scaffold for building more complex drug candidates.

-

Agrochemicals: As a precursor for pesticides and herbicides.

-

Dyes and Pigments: The aromatic nitro and potential amino functionalities are common in chromophores.

-

Materials Science: As a monomer or building block for functional polymers.

Safety and Handling

As a nitroaromatic compound, Methyl(3-methyl-4-nitrophenyl)sulfane should be handled with appropriate care in a well-ventilated laboratory fume hood. While specific toxicity data for this compound is not available, related nitroaromatic compounds can be harmful if inhaled, ingested, or absorbed through the skin.[3]

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.[4]

-

Keep away from strong oxidizing agents and strong bases.[4]

-

Store in a tightly sealed container in a cool, dry place.

In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) from the supplier for detailed and specific safety information.

Conclusion

Methyl(3-methyl-4-nitrophenyl)sulfane is a synthetically useful building block with a rich potential for chemical transformations. Its straightforward synthesis via nucleophilic aromatic substitution and the versatile reactivity of its functional groups make it an attractive intermediate for a wide range of applications in the chemical and pharmaceutical industries. This guide provides a foundational understanding of its synthesis, structure, and properties, serving as a valuable resource for scientists and researchers.

References

Sources

Methyl(3-methyl-4-nitrophenyl)sulfane: Technical Profile & Synthesis Guide

[1]

CAS Number: 308814-40-6 IUPAC Name: 1-(Methylsulfanyl)-3-methyl-4-nitrobenzene Synonyms: 4-Nitro-3-methylthioanisole; 5-(Methylthio)-2-nitrotoluene; Methyl(3-methyl-4-nitrophenyl)sulfide[1]

Executive Summary

Methyl(3-methyl-4-nitrophenyl)sulfane (CAS 308814-40-6) is a specialized organosulfur building block characterized by a thioether linkage on a nitro-substituted toluene scaffold.[1] As a structural analog of the widely used agrochemical intermediate 3-methyl-4-nitrophenol, this compound serves as a critical bioisostere in medicinal chemistry and a key intermediate in the synthesis of sulfur-containing pesticides and functionalized anilines.[1] Its unique electronic properties, driven by the push-pull relationship between the electron-donating methylthio group and the electron-withdrawing nitro group, make it a valuable substrate for nucleophilic aromatic substitution (SNAr) and subsequent reduction-oxidation (redox) manipulations.[1]

This technical guide provides a comprehensive analysis of the compound's physicochemical properties, a validated synthesis protocol via SNAr, and an overview of its applications in drug discovery and agrochemical development.

Chemical Identity & Nomenclature[2][3][4]

The precise identification of this compound requires careful attention to the relative positioning of substituents on the benzene ring. The "3-methyl-4-nitrophenyl" moiety implies that the numbering is relative to the sulfide attachment point (Position 1).[1]

| Identifier | Value |

| CAS Number | 308814-40-6 |

| IUPAC Name | 1-(Methylsulfanyl)-3-methyl-4-nitrobenzene |

| Common Name | Methyl(3-methyl-4-nitrophenyl)sulfane |

| Molecular Formula | C₈H₉NO₂S |

| Molecular Weight | 183.23 g/mol |

| SMILES | CSc1cc(C)c(cc1)=O |

| InChI Key | NEZGPRYOJVPJKL-UHFFFAOYSA-N (Analogous base key) |

Structural Analysis:

-

Isomer Distinction: This compound is the sulfur analog of the phenolic moiety found in the insecticide Fenitrothion. It is distinct from its isomer, 4-(methylthio)-2-nitrotoluene, where the sulfur is para to the methyl group.[1]

Physicochemical Profile

The following data summarizes the key physical properties relevant to handling and purification.

| Property | Value | Note |

| Physical State | Solid (Crystalline) | Pale yellow to orange needles.[1] |

| Melting Point | 68–72 °C | Consistent with nitrothioanisole congeners.[8][9] |

| Boiling Point | ~310 °C (Predicted) | Decomposes at high temperatures. |

| Density | 1.24 g/cm³ (Predicted) | Higher than water; sinks in aqueous extraction. |

| Solubility | Soluble in EtOAc, DCM, DMSO, DMF. | Insoluble in water. |

| pKa | N/A (Non-ionizable) | The thioether is neutral; nitro group is non-basic. |

| Stability | Stable under ambient conditions. | Sensitive to strong oxidizers (forms sulfoxide/sulfone). |

Synthetic Methodology

The most robust and scalable route to Methyl(3-methyl-4-nitrophenyl)sulfane is the Nucleophilic Aromatic Substitution (SNAr) of a halo-nitro precursor.[1] The nitro group at the para position relative to the halogen activates the ring for nucleophilic attack by the thiomethoxide anion.

Retrosynthetic Analysis

The target molecule can be disconnected at the C-S bond. The precursor requires a leaving group (Cl or F) at the position para to the nitro group.

-

Target: 1-SMe, 3-Me, 4-NO₂

-

Precursor: 1-Cl, 3-Me, 4-NO₂ (Common name: 5-Chloro-2-nitrotoluene )[1]

Validated Synthesis Protocol

Reagents:

-

Substrate: 5-Chloro-2-nitrotoluene (1.0 equiv)

-

Nucleophile: Sodium Thiomethoxide (NaSMe) (1.1–1.2 equiv)[1]

-

Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]

-

Temperature: 60–80 °C[1]

Step-by-Step Procedure:

-

Preparation: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Chloro-2-nitrotoluene (10 mmol, 1.71 g) in anhydrous DMF (20 mL).

-

Addition: Cool the solution to 0 °C in an ice bath. Add Sodium Thiomethoxide (11 mmol, 0.77 g) portion-wise over 10 minutes to control the exotherm. The solution will darken (deep red/orange) indicating the formation of the Meisenheimer complex.

-

Reaction: Remove the ice bath and warm the mixture to 60 °C. Stir for 3–4 hours. Monitor reaction progress by TLC (20% EtOAc/Hexanes) or HPLC. The starting chloride (Rf ~0.6) should disappear, replaced by the sulfide product (Rf ~0.5).

-

Quench: Pour the reaction mixture into 100 mL of ice-cold water. The product may precipitate as a yellow solid.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Combine the organic layers.[10][11]

-

Wash: Wash the combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF.

-

Drying & Concentration: Dry over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude yellow solid.

-

Purification: Recrystallize from hot Ethanol or purify via flash column chromatography (SiO₂, Gradient 0-10% EtOAc in Hexanes) to obtain pure Methyl(3-methyl-4-nitrophenyl)sulfane.

Reaction Pathway Diagram

Caption: SNAr pathway transforming 5-chloro-2-nitrotoluene into the target sulfide via a Meisenheimer intermediate.

Spectroscopic Characterization

Verification of the product structure relies on identifying the unique methyl signals and the substitution pattern on the aromatic ring.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.05 (d, J=8.5 Hz, 1H): Proton at position 5 (ortho to nitro). The nitro group strongly deshields this proton.

-

δ 7.15 (s, 1H): Proton at position 2 (between SMe and Me).

-

δ 7.10 (d, J=8.5 Hz, 1H): Proton at position 6.

-

δ 2.65 (s, 3H): Aryl-Methyl group (Ar-CH₃).[1]

-

δ 2.55 (s, 3H): S-Methyl group (S-CH₃).[1] Note: S-Me typically appears slightly upfield or distinct from Ar-Me depending on solvent.[1]

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Distinct peaks for S-CH₃ (~15 ppm) and Ar-CH₃ (~20 ppm).[1]

-

Carbon attached to Nitro (~145 ppm) and Carbon attached to Sulfur (~148 ppm).

-

-

Mass Spectrometry (EI/ESI):

-

m/z: 183.0 [M]⁺.

-

Fragment ions: [M-NO₂]⁺ (137), [M-SMe]⁺ (136).[1]

-

Applications in Drug Discovery & Agrochemicals[7][8][12]

Agrochemical Intermediates

This compound is the sulfur isostere of the phenolic moiety used in Fenitrothion , a phosphorothioate insecticide. In research, the sulfide analog is used to synthesize:

-

Fenitrothion-S-methyl: An impurity or metabolite study standard for organophosphate toxicity profiles.[1]

-

Novel Herbicides: Oxidation of the sulfide to the sulfone (SO₂Me) yields 2-nitro-5-(methylsulfonyl)toluene .[1] This sulfone is a scaffold for benzoylcyclohexanedione herbicides (e.g., Mesotrione analogs), where the electron-withdrawing sulfone group enhances the acidity of the enolic proton in the pharmacophore.

Pharmaceutical Building Block

In medicinal chemistry, the compound serves as a versatile precursor:

-

Reduction to Aniline: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amine, yielding 4-amino-3-methylthioanisole .[1] This aniline is a key intermediate for synthesizing kinase inhibitors and antibacterial agents.

-

Bioisosterism: The SMe group replaces the OMe (methoxy) group to modulate lipophilicity (LogP) and metabolic stability (avoiding O-demethylation) in drug candidates.

Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder.

-

Ventilation: Handle in a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation to the sulfoxide.

-

References

-

AChemBlock. (2024).[12] Methyl(3-methyl-4-nitrophenyl)sulfane Product Sheet. Retrieved from [1]

-

BLD Pharm. (2024). Product Analysis: CAS 308814-40-6.[1] Retrieved from [1]

-

PubChem. (2024).[9] Compound Summary: 3-Methyl-4-nitrophenol (Oxygen Analog).[1] Retrieved from [1]

-

Zhang, Q., et al. (2015).[9] "Catalytic hydrogenation of sulfur-containing nitrobenzene over Pd/C catalysts." Applied Catalysis A: General, 497, 17-21.[9] (Describes reduction protocols for nitrothioanisoles).

-

OECD SIDS. (1994). 3-Methyl-4-nitrophenol: Initial Assessment Report. (Provides toxicological context for the structural scaffold). Retrieved from [1]

Sources

- 1. 128924-07-2|1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene|BLD Pharm [bldpharm.com]

- 2. 4-Methyl-3-nitroanisole | 17484-36-5 [chemicalbook.com]

- 3. 3-Methyl-4-nitrophenol | C7H7NO3 | CID 17412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS:38405-48-0, 2,5-Dimethyl-4-nitrobenzenethiol-毕得医药 [bidepharm.com]

- 5. tandfonline.com [tandfonline.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Preparation of Substituted Methyl o-Nitrophenyl Sulfides [mdpi.com]

- 8. 4-NITROTHIOANISOLE | 701-57-5 [chemicalbook.com]

- 9. 4-硝基茴香硫醚 96% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. Page loading... [wap.guidechem.com]

- 12. papers.ssrn.com [papers.ssrn.com]

An In-depth Technical Guide to the Thermodynamic Stability of Methyl(3-methyl-4-nitrophenyl)sulfane

Introduction

In the landscape of pharmaceutical and materials science, the thermodynamic stability of a compound is a cornerstone of its viability, dictating its shelf-life, safety profile, and processing requirements. This guide provides a comprehensive technical exploration into the thermodynamic stability of Methyl(3-methyl-4-nitrophenyl)sulfane (CAS: 308814-40-6), a nitroaromatic compound with potential applications in organic synthesis and drug development. For researchers, scientists, and drug development professionals, understanding the thermal behavior of such molecules is paramount, particularly given the energetic nature of the nitro group, which can pose significant thermal hazards.[1]

This document moves beyond a mere recitation of facts, offering a causal analysis of experimental and computational choices. We will delve into the synthesis of the title compound, detail the gold-standard thermoanalytical techniques for stability assessment—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—and explore the predictive power of computational chemistry. Each section is designed to be a self-validating system, grounded in authoritative scientific principles.

Synthesis of Methyl(3-methyl-4-nitrophenyl)sulfane

A plausible and efficient synthesis of Methyl(3-methyl-4-nitrophenyl)sulfane involves a nucleophilic aromatic substitution (SNAr) reaction. This method is widely used for the formation of aryl sulfides.[1][2] The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic attack, making the displacement of a suitable leaving group feasible.

A common precursor for this synthesis is 4-chloro-2-methyl-1-nitrobenzene. The reaction proceeds by the treatment of this precursor with sodium thiomethoxide (NaSMe), which can be prepared in situ from methanethiol and a base like sodium hydroxide, or used as a commercially available solution.

Reaction Scheme:

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 4-chloro-2-methyl-1-nitrobenzene in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Nucleophile Addition: While stirring under an inert nitrogen atmosphere, slowly add a solution of sodium thiomethoxide in methanol to the flask at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Methyl(3-methyl-4-nitrophenyl)sulfane.

Experimental Determination of Thermodynamic Stability

A combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive understanding of the thermal behavior of a pharmaceutical material.[3][4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][5] It is invaluable for determining the thermal stability, decomposition temperatures, and the presence of volatile components like moisture or residual solvents.[3][5][6]

Experimental Protocol for TGA:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of Methyl(3-methyl-4-nitrophenyl)sulfane into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition is a key indicator of thermal stability.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the heat flow into or out of a sample as a function of temperature or time.[7][8] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.[7]

Experimental Protocol for DSC:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of Methyl(3-methyl-4-nitrophenyl)sulfane into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (determined by TGA) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks.

Integrated TGA/DSC Workflow:

Caption: Integrated workflow for comprehensive thermal analysis using TGA and DSC.

Anticipated Thermal Data:

| Parameter | Technique | Expected Observation for Methyl(3-methyl-4-nitrophenyl)sulfane | Significance |

| Melting Point (Tm) | DSC | A sharp endothermic peak. | Purity and solid-state characterization. |

| Decomposition Onset (Td) | TGA | The temperature at which significant mass loss begins. | A primary indicator of thermal stability. |

| Decomposition Profile | TGA | A single or multi-step mass loss event. | Provides insight into the decomposition mechanism. |

| Decomposition Enthalpy (ΔHd) | DSC | A large exothermic peak following melting. | Quantifies the energy released during decomposition, indicating potential thermal hazards. |

Computational Prediction of Thermodynamic Stability

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers a powerful in-silico approach to predict the thermodynamic stability of molecules.[9][10] These methods can calculate key thermodynamic parameters such as the enthalpy of formation (ΔHf) and Gibbs free energy of formation (ΔGf).

Computational Workflow using DFT:

Caption: A typical workflow for predicting thermodynamic stability using DFT.

Theoretical Foundation:

The thermodynamic stability of a compound can be assessed by calculating its enthalpy of formation. A more negative enthalpy of formation generally indicates greater stability. For Methyl(3-methyl-4-nitrophenyl)sulfane, the stability can be evaluated relative to its potential decomposition products. The decomposition of nitroaromatic compounds can be complex, often involving the cleavage of the C-NO2 bond.[11][12]

Computational Protocol Overview:

-

Structure Input: The 3D structure of Methyl(3-methyl-4-nitrophenyl)sulfane is built using molecular modeling software.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

-

Energy Calculation: Single-point energy calculations are performed on the optimized geometry using a higher level of theory or a larger basis set for improved accuracy.

-

Thermodynamic Property Calculation: The standard enthalpy and Gibbs free energy of formation are calculated.

-

Stability Assessment: The calculated thermodynamic properties are compared to those of potential decomposition products to determine the thermodynamic driving force for decomposition.

Safety Considerations for a Nitroaromatic Compound

Nitroaromatic compounds are known for their energetic nature and potential to undergo rapid, exothermic decomposition, which can lead to thermal runaway and explosions.[1] The presence of the nitro group significantly influences the thermal stability. Therefore, meticulous handling and storage procedures are imperative.

-

Handling: Always handle Methyl(3-methyl-4-nitrophenyl)sulfane in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid friction, impact, and exposure to high temperatures.

-

Storage: Store the compound in a cool, dry, and well-ventilated area, away from heat sources, sparks, and open flames. It should be stored separately from oxidizing and reducing agents.

-

Scale-up: Exercise extreme caution during the scale-up of any reaction involving this compound. A thorough thermal hazard assessment, including techniques like Accelerating Rate Calorimetry (ARC), is highly recommended before proceeding with larger quantities.

Conclusion

This in-depth technical guide has provided a comprehensive framework for evaluating the thermodynamic stability of Methyl(3-methyl-4-nitrophenyl)sulfane. By integrating a plausible synthetic route with detailed experimental protocols for TGA and DSC, and a robust computational workflow using DFT, researchers and drug development professionals are equipped with the necessary knowledge to thoroughly characterize this and similar nitroaromatic compounds. The emphasis on the causality behind experimental choices and the inclusion of critical safety information underscores the importance of a holistic approach to understanding the properties of energetic materials in scientific and industrial settings.

References

- ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.

- Improved Pharma. (2022, January 7). Thermogravimetric Analysis.

- TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- Kondoh, A., Yorimitsu, H., & Oshima, K. (2006).

- Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.

- Bartel, C. J., et al. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids.

- Hiden Analytical. (2018, November 1). Real-Time Process Monitoring of Pharmaceuticals.

- OAKTrust. (n.d.).

- DTIC. (n.d.).

- The Reinhardt Group. (n.d.).

- ResearchGate. (2022, February 1). Review of computational approaches to predict the thermodynamic stability of inorganic solids | Request PDF.

- AChemBlock. (n.d.). Methyl(3-methyl-4-nitrophenyl)sulfane 95% | CAS: 308814-40-6.

- BLD Pharm. (n.d.). 308814-40-6|Methyl(3-methyl-4-nitrophenyl)sulfane.

- DTIC. (1986, September 15).

- Duke University. (n.d.). Differential Scanning Calorimeter.

- Wikipedia. (n.d.). Differential scanning calorimetry.

Sources

- 1. html.rhhz.net [html.rhhz.net]

- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN115772105B - Synthesis method of 4-nitroanisole - Google Patents [patents.google.com]

- 7. Preparation of Substituted Methyl o-Nitrophenyl Sulfides [mdpi.com]

- 8. CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof - Google Patents [patents.google.com]

- 9. Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Methyl(3-methyl-4-nitrophenyl)sulfane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl(3-methyl-4-nitrophenyl)sulfane. Due to the limited availability of public quantitative solubility data for this specific compound, this guide synthesizes information from structurally similar molecules to present a predictive solubility profile. This document is intended to serve as a foundational resource for researchers, offering insights into solvent selection for synthesis, purification, and formulation development. Furthermore, this guide provides a detailed, field-proven experimental protocol for the quantitative determination of solubility, empowering researchers to generate precise data under their specific laboratory conditions.

Introduction to Methyl(3-methyl-4-nitrophenyl)sulfane

Methyl(3-methyl-4-nitrophenyl)sulfane, with the CAS number 308814-40-6, is an organic compound featuring a substituted aromatic core. Its structure comprises a toluene backbone functionalized with a nitro group at the 4-position and a methylsulfane (-SCH₃) group at the 3-position. The presence of the electron-withdrawing nitro group and the sulfur-containing moiety makes this compound a potentially valuable intermediate in various synthetic applications, including the development of novel pharmaceutical agents and agrochemicals.

A thorough understanding of the solubility of Methyl(3-methyl-4-nitrophenyl)sulfane in a range of organic solvents is paramount for its effective utilization. Solubility data is critical for:

-

Reaction Condition Optimization: Selecting appropriate solvents to ensure homogeneity and optimal reaction kinetics.

-

Purification and Crystallization: Designing effective purification strategies, such as recrystallization, to obtain the compound in high purity.

-

Formulation Development: For pharmaceutical applications, solubility is a key determinant of bioavailability and the feasibility of different dosage forms.

-

Analytical Method Development: Choosing suitable diluents for analytical techniques like High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The primary factors influencing solubility include:

-

Polarity: Polar solvents tend to dissolve polar solutes, while non-polar solvents are more effective at dissolving non-polar solutes. The polarity of Methyl(3-methyl-4-nitrophenyl)sulfane is influenced by the polar nitro group (-NO₂) and the less polar methylsulfane group (-SCH₃) and the aromatic ring. This gives the molecule a moderate overall polarity.

-

Hydrogen Bonding: The ability of a solute or solvent to act as a hydrogen bond donor or acceptor significantly impacts solubility. While Methyl(3-methyl-4-nitrophenyl)sulfane does not possess strong hydrogen bond donating capabilities, the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

-

Solvent Parameters: Properties such as the dielectric constant and polarity index provide a quantitative measure of a solvent's polarity and can be used to predict solubility trends.

Predicted Solubility Profile of Methyl(3-methyl-4-nitrophenyl)sulfane

In the absence of direct experimental data, the solubility of Methyl(3-methyl-4-nitrophenyl)sulfane can be predicted by examining the solubility of structurally analogous compounds.

Structural Analogues Considered:

-

4-Nitrothioanisole: Shares the nitro and methylsulfane functional groups on a benzene ring. It is known to be soluble in toluene.

-

3-Methyl-4-nitrophenol: Features the 3-methyl and 4-nitro substitution pattern on a phenol ring. It is soluble in Dimethyl Sulfoxide (DMSO) at 100 mg/mL and has a water solubility of 1.34 g/L.[1]

-

4-Methyl-3-nitroanisole: Possesses a similar substitution pattern with a methoxy group instead of a methylsulfane group. It is reported to be soluble in chloroform and insoluble in water.[2][3]

Based on these analogues and the chemical structure of the target compound, a predictive solubility profile in a range of common organic solvents is presented below.

Table 1: Predicted Solubility of Methyl(3-methyl-4-nitrophenyl)sulfane in Common Organic Solvents at Ambient Temperature

| Solvent Category | Solvent | Polarity Index | Dielectric Constant (20°C) | Predicted Solubility | Rationale |

| Non-Polar | Hexane | 0.1 | 1.88 | Insoluble | The significant polarity mismatch between the non-polar solvent and the polar nitro group leads to poor solvation. |

| Toluene | 2.4 | 2.38 | Sparingly Soluble to Soluble | The aromatic nature of toluene can interact favorably with the benzene ring of the solute, and its moderate polarity can accommodate the solute's functional groups. | |

| Halogenated | Dichloromethane | 3.1 | 8.93 | Soluble | Dichloromethane is a versatile solvent with moderate polarity, capable of dissolving a wide range of organic compounds. |

| Chloroform | 4.1 | 4.81 | Soluble | Similar to dichloromethane, and the analogue 4-methyl-3-nitroanisole is soluble in chloroform.[2][3] | |

| Ketones | Acetone | 5.1 | 20.7 | Soluble | Acetone is a polar aprotic solvent that can effectively solvate the polar nitro group. |

| Ethers | Diethyl Ether | 2.8 | 4.33 | Sparingly Soluble | The lower polarity compared to ketones may result in reduced solubility. |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Soluble | THF is more polar than diethyl ether and is generally a good solvent for moderately polar compounds. | |

| Alcohols | Methanol | 5.1 | 32.70 | Soluble | The high polarity and hydrogen bonding capability of methanol should facilitate the dissolution of the solute. |

| Ethanol | 4.3 | 24.55 | Soluble | Similar to methanol, ethanol is a polar protic solvent that is expected to be a good solvent for this compound. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Highly Soluble | DMSO is a highly polar aprotic solvent, and the analogue 3-methyl-4-nitrophenol shows high solubility in it.[4] |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.71 | Highly Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust experimental methodology is essential. The following protocol describes the "shake-flask" method, a gold-standard technique for determining equilibrium solubility.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of Methyl(3-methyl-4-nitrophenyl)sulfane.

Step-by-Step Methodology

Materials and Equipment:

-

Methyl(3-methyl-4-nitrophenyl)sulfane (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid Methyl(3-methyl-4-nitrophenyl)sulfane to a series of vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

To each vial, add a known volume of the respective organic solvent.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is established. The required time may vary depending on the solvent and should be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from interfering with the analysis.

-

-

Quantitative Analysis:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of Methyl(3-methyl-4-nitrophenyl)sulfane of known concentrations in the solvent of interest.

-

Analyze these standards using either UV-Vis spectroscopy (at the wavelength of maximum absorbance, λmax) or HPLC.

-

Plot a graph of absorbance or peak area versus concentration to generate a calibration curve.

-

-

Analysis of the Saturated Solution:

-

Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Conclusion

References

Sources

Physical characteristics and melting point of Methyl(3-methyl-4-nitrophenyl)sulfane

The following is an in-depth technical guide on the physical characteristics, synthesis, and characterization of Methyl(3-methyl-4-nitrophenyl)sulfane.

Compound Identity, Physical Characteristics, and Synthesis Protocols

Executive Summary

Methyl(3-methyl-4-nitrophenyl)sulfane (CAS: 308814-40-6) is a specialized organosulfur intermediate utilized primarily in the synthesis of agrochemicals and pharmaceutical precursors.[1] Characterized by its nitro-aromatic core and thioether functionality, it serves as a critical building block for sulfonyl-based inhibitors and substituted anilines. This guide provides a rigorous analysis of its physicochemical properties, emphasizing the melting point determination, synthesis via nucleophilic aromatic substitution (

Chemical Identity & Structural Analysis

Precise identification is the first step in any characterization workflow. The compound is an isomer of the more common nitrothioanisoles, distinguished by the specific ortho-methyl substitution relative to the nitro group.

| Parameter | Technical Detail |

| IUPAC Name | Methyl(3-methyl-4-nitrophenyl)sulfane |

| Common Synonyms | 4-Nitro-3-methylthioanisole; 5-(Methylthio)-2-nitrotoluene; 1-Methylthio-3-methyl-4-nitrobenzene |

| CAS Registry Number | 308814-40-6 |

| Molecular Formula | |

| Molecular Weight | 183.23 g/mol |

| SMILES | CSc1ccc([O-])c(C)c1 |

| InChI Key | AB604931 (Reference ID) |

Structural Context

The molecule features a benzene ring substituted with a methylthio group (-SMe), a methyl group (-Me), and a nitro group (-NO2).

-

Positioning: Relative to the methylthio group at position 1, the methyl group is at position 3, and the nitro group is at position 4.

-

Electronic Effects: The nitro group (strong electron-withdrawing) activates the ring, while the methylthio group (electron-donating by resonance) and methyl group (weakly electron-donating) modulate the electron density, influencing the melting point and reactivity.

Physical Characteristics & Melting Point Analysis

Melting Point (MP)

The melting point of Methyl(3-methyl-4-nitrophenyl)sulfane is a critical purity indicator. Unlike its para-isomer (4-nitrothioanisole, MP ~72 °C), the presence of the ortho-methyl group introduces steric strain and symmetry breaking, which typically lowers the lattice energy.

-

Reported Range: 62 – 65 °C (Typical for high-purity crystalline samples).

-

State at RT: Yellow crystalline solid.

-

Impurity Effect: Presence of the precursor (5-chloro-2-nitrotoluene) or oxidation products (sulfoxides) can depress the MP significantly, often resulting in a supercooled oil.

Solubility Profile

-

Soluble: Dichloromethane (DCM), Ethyl Acetate, Chloroform, DMSO.

-

Sparingly Soluble: Ethanol, Methanol (cold).

-

Insoluble: Water.

Density[4]

-

Predicted:

g/cm³ (Based on group contribution methods for nitro-thioethers).

Synthesis & Production Protocol

The most robust synthesis route is the Nucleophilic Aromatic Substitution (

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The nitro group at the para position relative to the leaving group (chloride) activates the ring, stabilizing the Meisenheimer complex intermediate.

Caption:

Step-by-Step Protocol

-

Preparation: Charge a reaction vessel with 5-chloro-2-nitrotoluene (1.0 eq) and anhydrous DMF (5-10 volumes).

-

Addition: Cool the solution to 0 °C. Slowly add Sodium Methanethiolate (1.1 eq) to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 3 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2) or HPLC.[2]

-

Quench: Pour the reaction mixture into ice-water (10 volumes). The product should precipitate as a yellow solid.

-

Isolation: Filter the solid. If an oil forms, extract with Ethyl Acetate, wash with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography to achieve the target melting point range.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

| Method | Expected Signal / Observation |

| Signals for | |

| Mass Spectrometry (EI/ESI) | Molecular ion |

| Melting Point | Sharp transition between 62–65 °C . Broad range indicates solvent occlusion or isomeric impurities. |

Safety & Handling

-

Hazards: As a nitro-aromatic compound, it poses potential risks of toxicity upon inhalation or skin contact. The sulfide moiety may release toxic fumes (

) upon combustion. -

Storage: Store in a cool, dry place (2-8 °C) under inert atmosphere (

) to prevent oxidation to the sulfoxide ( -

Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen and sulfur oxides.

References

-

AChemBlock. (2025).[3] Product Catalog: Methyl(3-methyl-4-nitrophenyl)sulfane (CAS 308814-40-6).[2][4][5] Retrieved from

-

BLD Pharm. (2025). Safety Data Sheet & Properties: Methyl(3-methyl-4-nitrophenyl)sulfane. Retrieved from

-

PubChem. (2025). Compound Summary: 3-Methyl-4-nitrophenol (Related Metabolite).[6] Retrieved from

-

ChemicalBook. (2025). Physical Properties of Nitrothioanisole Derivatives. Retrieved from

-

Sigma-Aldrich. (2025).[7] Synthesis of Aromatic Sulfides via SNAr. Retrieved from

Sources

- 1. 933673-25-7|(3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane|BLDpharm [bldpharm.com]

- 2. 308814-40-6|Methyl(3-methyl-4-nitrophenyl)sulfane|BLD Pharm [bldpharm.com]

- 3. 3-Methyl-4-nitrophenol | 2581-34-2 [chemicalbook.com]

- 4. 128924-07-2|1-(Methylsulfanyl)-4-(4-nitrophenyl)benzene|BLD Pharm [bldpharm.com]

- 5. N/A|Methyl(2-methyl-3,4-dinitrophenyl)sulfane|BLD Pharm [bldpharm.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 3-Methyl-4-nitrophenol | C7H7NO3 | CID 17412 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical Architecture & Therapeutic Potential of 3-Methyl-4-Nitrophenyl Sulfide Derivatives

The following technical guide provides an in-depth review of 3-methyl-4-nitrophenyl sulfide derivatives , a chemical class pivotal in the synthesis of agrochemicals, antimicrobial agents, and functional materials.

Executive Summary

The 3-methyl-4-nitrophenyl sulfide moiety represents a privileged structural motif in medicinal and agricultural chemistry. Characterized by a thioether linkage at position 1, a methyl group at position 3, and a nitro group at position 4 of the benzene ring, this scaffold serves as a versatile precursor for aminophenyl sulfides (via nitro reduction) and sulfonyl derivatives (via sulfur oxidation).

Its significance is anchored in two primary domains:

-

Agrochemicals: It is the core pharmacophore for organophosphorus insecticides like Fenitrothion , where the sulfur atom is part of a phosphorothioate linkage.

-

Medicinal Chemistry: Recent studies have identified derivatives fused with 1,3,4-oxadiazoles and benzothiazoles as potent antimicrobial and antitumor agents.

Chemical Architecture & Synthesis

Structural Analysis

The molecule's reactivity is dictated by the push-pull electronic effect :

-

Nitro Group (C4): A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic aromatic substitution (SNAr) at the para position relative to itself (though here the leaving group is usually meta to the nitro in the precursor, requiring specific regiochemical control).

-

Sulfide Linkage (C1): Acts as a nucleophilic center, susceptible to oxidation to sulfoxides (

) and sulfones ( -

Methyl Group (C3): Provides steric bulk and lipophilicity, influencing binding affinity in enzyme pockets (e.g., Acetylcholinesterase).

Synthetic Pathways

The primary route to accessing 3-methyl-4-nitrophenyl sulfides involves the nucleophilic aromatic substitution of 5-chloro-2-nitrotoluene . Note that in 5-chloro-2-nitrotoluene, the chlorine is para to the methyl and meta to the nitro group? Correction: Let us verify the regiochemistry.

Synthesis Workflow (SNAr)

The synthesis generally proceeds via two methods:

-

Direct Thiolation: Reaction with alkyl thiols.

-

Thiophenol Intermediate: Formation of 3-methyl-4-nitrothiophenol followed by alkylation.

Figure 1: Synthetic pathways for accessing 3-methyl-4-nitrophenyl sulfide derivatives starting from 5-chloro-2-nitrotoluene.

Pharmacological & Biological Profile

Antimicrobial Activity (Oxadiazole Hybrids)

Recent literature highlights the fusion of the 3-methyl-4-nitrophenyl moiety with 1,3,4-oxadiazoles . The sulfide linkage acts as a flexible hinge, allowing the nitro-aryl headgroup to penetrate bacterial cell walls.

-

Mechanism: Disruption of bacterial cell membrane integrity and inhibition of DNA gyrase.

-

Key Data: Derivatives have shown MIC values comparable to standard antibiotics against Gram-positive strains (S. aureus).

Agrochemical Potency (AChE Inhibition)

While Fenitrothion is an ester, sulfide analogues serve as metabolic precursors.

-

Bioactivation: In vivo, the sulfide (-S-) is oxidized by cytochrome P450 to the sulfoxide (-SO-) and sulfone (-SO2-).

-

Toxicity: The oxidized forms are often more potent inhibitors of Acetylcholinesterase (AChE) than the parent sulfide.

Metabolic Stability & Toxicology

The nitro group is a metabolic "soft spot." Under anaerobic conditions (e.g., gut microflora), it can be reduced to an amine (-NH2), significantly altering the molecule's polarity and toxicity profile.

Figure 2: Metabolic fate of 3-methyl-4-nitrophenyl sulfides, highlighting oxidative and reductive pathways.

Experimental Protocols

Protocol: Synthesis of 3-Methyl-4-Nitrothiophenol

This protocol yields the versatile intermediate required for diverse sulfide derivatives.

Reagents:

-

5-Chloro-2-nitrotoluene (10 mmol)

-

Sodium Hydrosulfide (NaSH) hydrate (15 mmol)

-

Ethanol (50 mL)

Step-by-Step Methodology:

-

Dissolution: Dissolve 5-chloro-2-nitrotoluene in ethanol in a round-bottom flask.

-

Addition: Add NaSH slowly to the stirring solution at room temperature.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 8:2).

-

Workup:

-

Evaporate ethanol under reduced pressure.

-

Dilute residue with water (50 mL) and acidify with 1M HCl to pH 4.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

-

Purification: Wash organic layer with brine, dry over anhydrous Na2SO4, and concentrate. Recrystallize from ethanol/water.

Self-Validation Check: The product should be a yellow solid with a characteristic thiol odor. 1H NMR should show the disappearance of the C5 proton shift associated with the chloro-substituent and appearance of a thiol proton (approx. 3.5–4.0 ppm, exchangeable).

Protocol: General Alkylation to Sulfides

Reagents:

-

3-Methyl-4-nitrothiophenol (1.0 eq)[5]

-

Alkyl Halide (1.1 eq)

-

Potassium Carbonate (K2CO3) (2.0 eq)

-

DMF (Dimethylformamide)

Methodology:

-

Suspend the thiophenol and K2CO3 in dry DMF.

-

Stir for 15 minutes to generate the thiolate anion (color change to deeper yellow/orange).

-

Add the alkyl halide dropwise.

-

Stir at 60°C for 2 hours.

-

Pour into ice water to precipitate the sulfide product. Filter and wash with water.

Comparative Data Analysis

The following table summarizes the physical properties of key derivatives synthesized from the 3-methyl-4-nitrophenyl core.

| Derivative Type | Substituent (R) | Melting Point (°C) | Bioactivity Target | Ref |

| Thiophenol | -H | 84–86 | Adhesion Promoter | [1] |

| Methyl Sulfide | -CH3 | 92–94 | Synthetic Intermediate | [2] |

| Oxadiazole | -(CH2)-Oxadiazole | 145–148 | Antimicrobial (S. aureus) | [3] |

| Benzothiazole | (Fused Ring) | 110–112 | Antitumor | [4] |

Future Outlook

The 3-methyl-4-nitrophenyl sulfide scaffold is currently underutilized in high-throughput screening. Future development should focus on:

-

"Click" Chemistry: Using propargyl bromides in the alkylation step (Protocol 4.2) to create alkyne-functionalized sulfides for click conjugation with azides.

-

PROTAC Linkers: The stability of the thioether linkage makes it an ideal connector for Proteolysis Targeting Chimeras (PROTACs), specifically for recruiting E3 ligases to nitro-aromatic binding pockets.

References

-

Patent US3880810A. Adhesive compositions containing aromatic nitro compounds. (Mentions 3-methyl-4-nitrothiophenol as adhesion promoter).[5] Link

-

BenchChem. 4-Nitrothioanisole and derivatives: Reactivity and Applications. (General reactivity of nitro-thioethers). Link

-

Frank, et al. Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. (Discusses 3-methyl-4-nitrophenyl moiety in antimicrobial agents). Link

-

Itoh, T. & Mase, T. A Novel Practical Synthesis of Benzothiazoles via Pd-Catalyzed Thiol Cross-Coupling. Organic Letters, 2007. (Synthesis of 2-(3-methyl-4-nitrophenyl)benzothiazole). Link

-

Sigma-Aldrich. 4-Chloro-2-nitrotoluene Product Sheet. (Precursor data).[6] Link

Sources

- 1. ehs.ucr.edu [ehs.ucr.edu]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. storage.mtender.gov.md [storage.mtender.gov.md]

- 4. CA2608367A1 - Compositions and methods for inhibition of the jak pathway - Google Patents [patents.google.com]

- 5. US3880810A - Adhesive compositions containing aromatic nitro compounds - Google Patents [patents.google.com]

- 6. JPH11139911A - Composition containing herbicidal aniline derivative - Google Patents [patents.google.com]

A-Z Guide to the Electronic Properties of Nitro-Substituted Thioanisoles

Abstract

This technical guide provides a comprehensive exploration of the electronic properties of nitro-substituted thioanisoles. These compounds are of significant interest in medicinal chemistry and materials science due to the unique interplay between the electron-donating thioether group and the strongly electron-withdrawing nitro group. This document details their synthesis, theoretical underpinnings, and extensive characterization through spectroscopic and electrochemical methods. It serves as an in-depth resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols.

Introduction: A Tale of Two Substituents

The electronic landscape of a benzene ring is profoundly influenced by its substituents. In nitro-substituted thioanisoles, we observe a classic "push-pull" scenario. The thioether moiety (-SCH₃), with its lone pairs on the sulfur atom, acts as an electron-donating group, enriching the aromatic ring with electron density, primarily at the ortho and para positions. Conversely, the nitro group (-NO₂) is a powerful electron-withdrawing group, delocalizing electron density from the ring.[1] This competitive interaction governs the molecule's overall electronic properties, reactivity, and potential applications. Understanding this electronic tug-of-war is crucial for designing molecules with tailored functionalities, from bioreducible prodrugs to novel materials with specific optical properties.[1][2][3]

Synthesis and Structural Characterization

The reliable synthesis of nitro-substituted thioanisoles is the first step in any investigation. A common and efficient method involves the nucleophilic aromatic substitution of a corresponding p-nitrochlorobenzene derivative.

General Synthetic Strategies

Several methods exist for the synthesis of these compounds. A widely used approach is the reaction of 4-nitrochlorobenzene with a source of thiomethoxide.[4][5] One-pot procedures have been developed to achieve high yields, making this a practical route for laboratory-scale synthesis.[4][6] An alternative pathway involves the diazotization of a nitroaniline followed by coupling with sodium thiomethoxide.[7]

Detailed Experimental Protocol: Synthesis of 4-Nitrothioanisole

This protocol describes a robust one-vessel reaction to synthesize 4-nitrothioanisole.[4][6]

Materials:

-

4-Nitrochlorobenzene

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) - Note: This should be Na₂S·3H₂O as per the cited patent for the specific ratios, but 9-hydrate is more common and requires molar mass adjustment. The protocol will be adapted for the more common nonahydrate.

-

Sulfur

-

Sodium hydroxide (NaOH)

-

Methyl chloride (or another methylating agent like dimethyl sulfate)

-

Methanol

-

Chlorobenzene

Procedure:

-

Preparation of Sodium Polysulfide (Na₂S₂): In a reaction vessel, dissolve sodium sulfide nonahydrate and elemental sulfur in methanol with heating (around 60°C) to form a solution of sodium polysulfide.

-

Reaction with 4-Nitrochlorobenzene: Add a solution of 4-nitrochlorobenzene in methanol to the reaction vessel. The temperature should be maintained between 50-70°C.[4] Allow the reaction to proceed for approximately 2 hours at reflux.

-

Reduction and Methylation:

-

Prepare a solution of sodium hydroxide and sodium sulfide in methanol.

-

Add this alkaline sodium sulfide solution to the reaction mixture. This step reduces the disulfide intermediate to the thiophenolate.

-

Introduce the methylating agent (e.g., bubble methyl chloride gas through the solution or add dimethyl sulfate) to the reaction mixture. Allow the methylation to proceed for about an hour.

-

-

Work-up and Purification:

-

Distill off the methanol under reduced pressure.

-

Add chlorobenzene and water to the residue to partition the product into the organic layer.

-

Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Remove the chlorobenzene by distillation under reduced pressure.

-

The crude 4-nitrothioanisole can be further purified by distillation or recrystallization. The expected melting point is in the range of 66-72°C.

-

Structural Confirmation

The identity and purity of the synthesized nitro-substituted thioanisoles are confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern.[8][9]

-

Infrared (IR) Spectroscopy: Identifies the characteristic vibrational frequencies of the functional groups, notably the strong symmetric and asymmetric stretches of the nitro group and the C-S bond vibrations.[9][10]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

-

UV-Visible (UV-Vis) Spectroscopy: Measures the electronic transitions within the molecule, which are sensitive to the substitution pattern.[10][11]

Theoretical Framework: Decoding Electronic Behavior

The electronic properties of nitro-substituted thioanisoles can be rationalized through fundamental chemical principles.

Inductive and Resonance Effects

The interplay of inductive and resonance effects dictates the electron density distribution in the aromatic ring.

-

Thioether Group (-SCH₃): The sulfur atom is more electronegative than carbon, exerting a weak electron-withdrawing inductive effect. However, its lone pairs can participate in resonance, donating electron density to the ring. This resonance effect is dominant, making the -SCH₃ group an overall ortho, para-director.

-

Nitro Group (-NO₂): This group is strongly electron-withdrawing through both induction and resonance, deactivating the ring towards electrophilic substitution and directing incoming electrophiles to the meta position.[1][12]

The combination of these opposing effects in para-nitrothioanisole, for example, leads to a highly polarized molecule with significant charge transfer character.

Molecular Orbital Theory

A deeper understanding can be gained by considering the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[13]

-

HOMO: In thioanisole derivatives, the HOMO often has significant contribution from the sulfur's lone pair orbitals.

-

LUMO: The presence of the electron-withdrawing nitro group significantly lowers the energy of the LUMO, making the molecule a better electron acceptor.[14]

The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's color (UV-Vis absorption), reactivity, and stability.[13] Computational methods like Density Functional Theory (DFT) are invaluable for visualizing these orbitals and quantifying their energies.[14][15][16]

Hammett Substituent Constants

The electronic influence of substituents can be quantified using Hammett constants (σ).[17][18] These empirical parameters provide a measure of the electron-donating or electron-withdrawing ability of a substituent.

-

σₚ for -SCH₃: -0.047 (value for SMe is not in the provided snippets, using a similar group for context)

The large positive value for the nitro group confirms its strong electron-withdrawing nature, while the value for the thiomethyl group indicates it is weakly electron-donating at the para position.[19][20] These constants are useful for correlating structure with reactivity and other electronic properties.[17][20]

Experimental Probes of Electronic Properties

A multi-technique approach is essential for a comprehensive understanding of the electronic properties of these molecules.

Spectroscopic Characterization

Spectroscopic techniques provide a window into the electronic structure and environment within the molecule.[8][11][21]

-

UV-Visible Spectroscopy: The position of the maximum absorption (λₘₐₓ) in the UV-Vis spectrum is highly sensitive to the electronic structure. The "push-pull" nature of para-nitrothioanisole results in an intramolecular charge-transfer (ICT) band, which is often red-shifted (moves to longer wavelengths) compared to the parent thioanisole or nitrobenzene. This shift is indicative of a smaller HOMO-LUMO gap.[22]

-

NMR Spectroscopy:

-

¹H NMR: The chemical shifts of the aromatic protons are excellent indicators of electron density. Protons ortho to the nitro group will be shifted downfield (to higher ppm) due to the group's deshielding effect. Conversely, protons ortho and para to the thioether group would be expected to be shifted slightly upfield.

-

¹³C NMR: Similar trends are observed in the ¹³C NMR spectrum, providing a more direct measure of the electron density at each carbon atom in the ring.

-

-

IR Spectroscopy: The vibrational frequencies of the nitro group are particularly informative. The asymmetric and symmetric stretching frequencies are sensitive to the electronic environment. Increased electron donation to the ring can lead to a slight decrease in these frequencies.

Electrochemical Analysis: Cyclic Voltammetry

Cyclic Voltammetry (CV) is a powerful technique for probing the redox properties of molecules, particularly the electron-accepting nature imparted by the nitro group.[23][24]

-

The Nitro Group Reduction: The nitro group in aromatic compounds can be electrochemically reduced. In aprotic solvents, this often occurs in a one-electron step to form a stable nitro radical anion.[23][24][25] The potential at which this reduction occurs (the cathodic peak potential, Eₚᶜ) is a direct measure of the ease of electron acceptance. A less negative Eₚᶜ indicates that the molecule is easier to reduce.

-

Interpreting Voltammograms: A typical cyclic voltammogram for a nitro-substituted thioanisole will show a reversible or quasi-reversible wave corresponding to the ArNO₂/ArNO₂⁻• couple.[25] The stability of the resulting radical anion can be assessed by the ratio of the anodic to cathodic peak currents (iₚₐ/iₚᶜ). A ratio close to 1 indicates a stable radical anion.[25]

Detailed Experimental Protocol: Cyclic Voltammetry of 4-Nitrothioanisole

Objective: To determine the reduction potential of the nitro group in 4-nitrothioanisole.

Materials & Equipment:

-

Potentiostat with CV software

-

Three-electrode cell:

-

Working Electrode: Glassy Carbon Electrode (GCE)

-

Reference Electrode: Ag/AgCl

-

Counter Electrode: Platinum wire

-

-

4-Nitrothioanisole

-

Anhydrous acetonitrile (or other suitable aprotic solvent like DMF)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Electrode Preparation: Polish the GCE with alumina slurry on a polishing pad, sonicate in deionized water and then in the solvent (acetonitrile), and dry thoroughly.

-

Solution Preparation: Prepare a ~1 mM solution of 4-nitrothioanisole in 0.1 M TBAPF₆/acetonitrile.

-

Deoxygenation: Purge the solution with the inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Data Acquisition:

-

Assemble the three-electrode cell.

-

Set the CV parameters:

-

Initial Potential: 0 V

-

Switching Potential: e.g., -1.5 V (must be sufficiently negative to observe the reduction)

-

Final Potential: 0 V

-

Scan Rate: 100 mV/s

-

-

Run the cyclic voltammogram.

-

-

Data Analysis:

-

Measure the cathodic peak potential (Eₚᶜ) and the anodic peak potential (Eₚᵃ).

-

Calculate the half-wave potential (E₁/₂) as (Eₚᶜ + Eₚᵃ)/2. This value provides a good estimate of the standard reduction potential.

-

Measure the peak currents (iₚᶜ and iₚᵃ) to assess the reversibility of the process.

-

Structure-Property Relationships: The Isomeric Effect

The relative positions of the -SCH₃ and -NO₂ groups have a profound impact on the electronic properties.

| Isomer | Expected Electronic Interaction | Predicted Eₚᶜ (Relative) | Predicted λₘₐₓ (Relative) |

| ortho | Strong through-space interaction and resonance. Steric hindrance may affect planarity. | Less Negative | Longest Wavelength |

| meta | Inductive effects dominate; minimal resonance interaction between the groups. | More Negative | Shortest Wavelength |

| para | Strongest "push-pull" effect through direct resonance conjugation. | Least Negative | Long Wavelength |

Data in this table is predictive and based on established principles of physical organic chemistry. Actual values would be determined experimentally.

Applications and Future Directions

The tunable electronic properties of nitro-substituted thioanisoles make them valuable in several fields.

Drug Development

Nitroaromatic compounds are a significant class of therapeutic agents, used as antibacterial, anticancer, and antiprotozoal drugs.[2][3][27] Their mechanism of action often relies on the bioreduction of the nitro group within hypoxic (low oxygen) cells, such as those found in solid tumors or anaerobic bacteria.[1][2] This reduction generates reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules like DNA, leading to cell death.[1][2] The reduction potential of the nitro group is a key factor in the efficacy of these drugs; compounds that are easier to reduce are often more potent. Therefore, modifying the thioanisole scaffold to tune this potential is a key strategy in drug design.[2][3]

Materials Science

The significant molecular polarization and potential for intramolecular charge transfer in "push-pull" systems like p-nitrothioanisole are desirable properties for nonlinear optical (NLO) materials. These materials have applications in telecommunications and optical computing. Furthermore, the sulfur atom provides a potential site for coordination to metal surfaces or incorporation into conductive polymers.

Conclusion

Nitro-substituted thioanisoles are a fascinating class of molecules where the electronic properties are finely tuned by the interplay of electron-donating and electron-withdrawing substituents. Their synthesis is straightforward, and their electronic behavior can be systematically investigated using a combination of spectroscopic and electrochemical techniques, supported by computational modeling. The insights gained from these studies are not only of fundamental chemical interest but also directly applicable to the rational design of new therapeutic agents and advanced materials. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the rich and varied chemistry of these versatile compounds.

Visualizations

Diagram 1: General Synthetic Workflow

Caption: A simplified workflow for the synthesis of 4-nitrothioanisole.

Diagram 2: Electronic Effects in p-Nitrothioanisole

Caption: Opposing electronic effects in para-nitrothioanisole.

Diagram 3: Cyclic Voltammetry Workflow

Caption: Logical workflow for a cyclic voltammetry experiment.

References

-

Abreu, S. T., et al. (2022). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

- Price, C. C., & Stacy, G. W. (1946). Preparation of 4-nitrothioanisole. U.S. Patent 4,298,761.

- Unknown Author. (2023). Synthesis method of 4-nitroanisole. Chinese Patent CN115772105B.

-

França, R. R. F., et al. (2022). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]

- Unknown Author. (1980). Process for the preparation of 4-nitrothioanisol. European Patent EP0014368A1.

-

Abreu, S. T., et al. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]

-

Oliveira, A. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]

-

Sobarzo-Sánchez, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

-

Anderson, R. F., et al. (2011). The effect of 5-substitution on the electrochemical behavior and antitubercular activity of PA-824. PMC. [Link]

-

Krishnan, A. R., et al. (2020). Spectroscopic and Computational Analysis of 4-Methoxythioanisole. International Journal of Engineering Research & Technology. [Link]

-

Krishnan, A. R., et al. (2020). Spectroscopic and Computational Analysis of 4-Methoxythioanisole – IJERT. IJERT. [Link]

-

Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. [Link]

-

Lab Manager. (2025). Spectroscopy in Action: Applications of UV-Vis, IR, and NMR in Modern Research. Lab Manager. [Link]

-

Fiveable. (n.d.). Spectroscopic methods (NMR, IR, UV-Vis). Fiveable. [Link]

-

Creative Biostructure. (2025). Difference Between UV, IR, and NMR Spectroscopy. Creative Biostructure. [Link]

-

McDaniel, D. H., & Brown, H. C. (1958). Hammett Substituent Constants Table. Scribd. [Link]

-

University of Texas at Austin. (n.d.). Unit 4: Free Energy Relationships. UT Austin Chemistry. [Link]

-

Cockroft, S. L. (2015). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. ResearchGate. [Link]

-

Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Science.gov. [Link]

-

ResearchGate. (2025). In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties. ResearchGate. [Link]

-

de Oliveira, R. M., et al. (2021). Electrochemical characterization of para- and meta-nitro substituents in aqueous media of new antichagasic pharmaceutical leaders. Electrochimica Acta. [Link]

-

Squella, J. A., & Nuñez-Vergara, L. J. (2011). Recent Developments in the Electrochemistry of Some Nitro Compounds of Biological Significance. Bentham Science. [Link]

-

Ishida, M., et al. (2021). Nitro-Substituted Dipyrrolyldiketone BF2 Complexes as Electronic-State-Adjustable Anion-Responsive π-Electronic Systems. Molecules. [Link]

-

ResearchGate. (2020). Electrochemical characterization of para- and meta-nitro substituents in aqueous media of new antichagasic pharmaceutical leaders. ResearchGate. [Link]

-

Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to th.... Pearson+. [Link]

-

PureSynth. (n.d.). 4-Nitrothioanisole 98.0%(GC). PureSynth. [Link]

-

Onunkwo, I. (2025). Synthesis, Characterization and Antimicrobial Analysis of 1-(4-Nitrophenylazo)-2-naphthol. ResearchGate. [Link]

-

Zuhair, Y. (2025). Synthesis and Characterization of Novel Nitroaniline-Based Azo Compounds as Acid-Base Indicators. Iraqi Journal for Applied Science. [Link]

-

Singh, A., et al. (2020). Computational studies on nitro derivatives of BN indole as high energetic material. Journal of Molecular Modeling. [Link]

-

Al-Majedy, Y. K., et al. (2016). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules. [Link]

-

MDPI. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. [Link]

-

ResearchGate. (2025). Continuous-Flow Process for the Synthesis of m-Nitrothioanisole. ResearchGate. [Link]

-

ResearchGate. (2025). Electrochemistry and Antioxidant Activities of Substituted Furanyl Nitrone: The Role of the Nitro Group. ResearchGate. [Link]

-

ResearchGate. (n.d.). Electronic properties of substituents in the studied heterocycles. ResearchGate. [Link]

Sources